

A Comprehensive Technical Guide to 2-Chloro-N-phenethylacetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-N-phenethylacetamide

Cat. No.: B086731

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **2-Chloro-N-phenethylacetamide**, a key chemical intermediate in the synthesis of the anthelmintic drug Praziquantel. This document consolidates essential chemical identifiers, toxicological data, and a comprehensive experimental protocol for its synthesis. Furthermore, it explores potential biological activities and hypothetical signaling pathways based on related compounds, offering a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Properties

2-Chloro-N-phenethylacetamide is a synthetic amide that has garnered significant interest as a precursor in pharmaceutical manufacturing.

Identifier	Value	Reference
IUPAC Name	2-chloro-N-(2-phenylethyl)acetamide	
CAS Number	13156-95-1	
Molecular Formula	C ₁₀ H ₁₂ ClNO	
Molecular Weight	197.66 g/mol	

Toxicological Data

Limited toxicological data is available for **2-Chloro-N-phenethylacetamide**. The acute toxicity has been determined in a murine model.

Parameter	Species	Route of Exposure	Value
LD ₅₀	Mouse	Intraperitoneal	600 mg/kg

Synthesis of 2-Chloro-N-phenethylacetamide

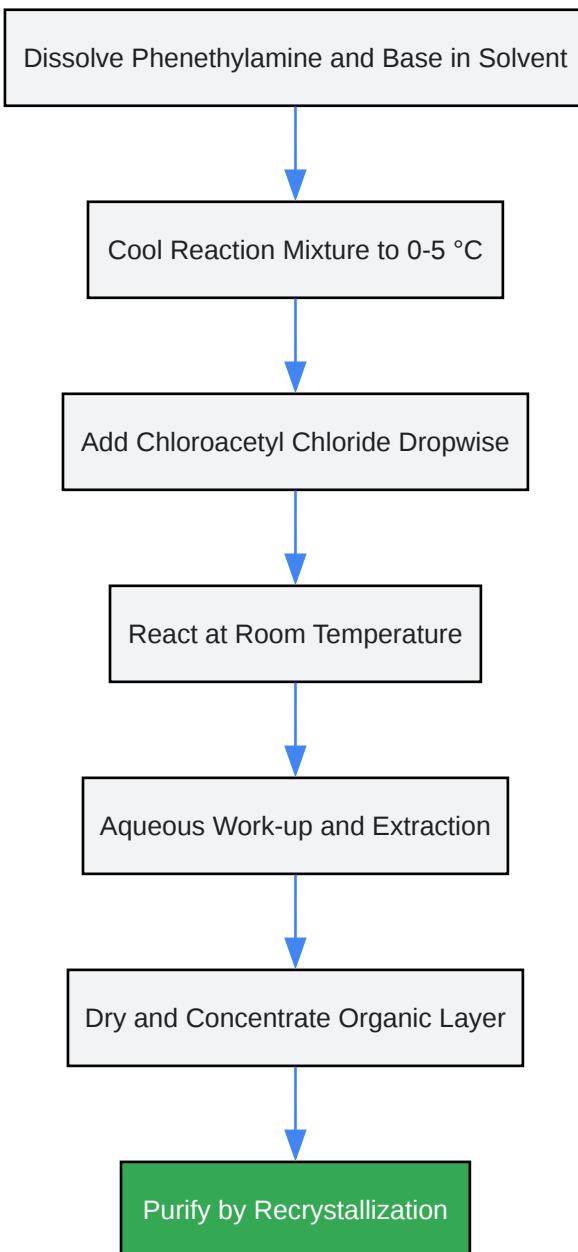
The primary utility of **2-Chloro-N-phenethylacetamide** lies in its role as a key intermediate in the synthesis of Praziquantel. Several methods for its preparation have been documented, with a common approach involving the acylation of phenethylamine.

Experimental Protocol: Synthesis via Acylation of Phenethylamine

This protocol details a common laboratory-scale synthesis of **2-Chloro-N-phenethylacetamide**.

Materials:

- Phenethylamine
- Chloroacetyl chloride
- Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)
- Toluene or Dichloromethane (DCM)
- Water
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar


- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

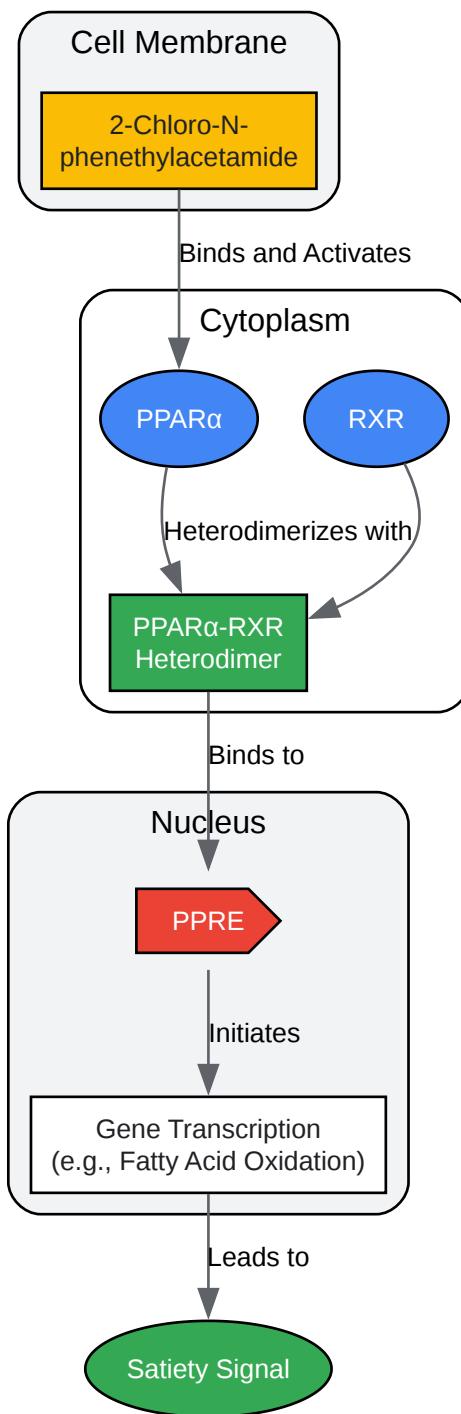
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenethylamine (1.0 equivalent) and a base such as sodium carbonate (1.1 equivalents) or triethylamine (1.2 equivalents) in a suitable solvent like toluene or dichloromethane.
- Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
- Addition of Chloroacetyl Chloride: While maintaining the temperature between 0-5 °C, add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution over a period of 30-60 minutes.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours.
- Work-up:
 - Quench the reaction by adding water to the flask.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
 - Filter the drying agent.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- The crude **2-Chloro-N-phenethylacetamide** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.

Synthesis Workflow

[Click to download full resolution via product page](#)


General workflow for the synthesis of **2-Chloro-N-phenethylacetamide**.

Potential Biological Activities and Signaling Pathways

While primarily known as a synthetic intermediate, some reports suggest potential biological activities for **2-Chloro-N-phenethylacetamide** and related compounds, including anorectic and hepatoprotective effects. However, detailed quantitative data and established mechanisms of action for this specific compound are lacking in the current scientific literature.

Hypothetical Anorectic Signaling Pathway

Some N-acyl ethanolamines, which share structural similarities with **2-Chloro-N-phenethylacetamide**, have been shown to exert anorectic effects through the activation of the peroxisome proliferator-activated receptor alpha (PPAR α). Based on this, a hypothetical signaling pathway for the potential anorectic activity of **2-Chloro-N-phenethylacetamide** is proposed below. It is crucial to note that this pathway is speculative and requires experimental validation for this specific compound.

[Click to download full resolution via product page](#)

Hypothetical anorectic signaling pathway for **2-Chloro-N-phenethylacetamide**.

Potential Hepatoprotective Effects

The hepatoprotective properties of certain compounds are often attributed to their ability to mitigate oxidative stress. This can involve the scavenging of reactive oxygen species (ROS) and the upregulation of endogenous antioxidant defense mechanisms. While not directly demonstrated for **2-Chloro-N-phenethylacetamide**, a potential mechanism could involve the modulation of cellular redox balance.

Conclusion

2-Chloro-N-phenethylacetamide is a compound of significant interest due to its crucial role in the synthesis of Praziquantel. This guide has provided essential information regarding its chemical identity, toxicological profile, and a detailed synthetic protocol. While preliminary indications of biological activity exist, further research is required to elucidate the specific mechanisms and quantitative effects of this molecule. The hypothetical signaling pathways presented herein offer a framework for future investigations into the potential therapeutic applications of **2-Chloro-N-phenethylacetamide** and its derivatives.

- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Chloro-N-phenethylacetamide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086731#iupac-name-and-cas-number-for-2-chloro-n-phenethylacetamide\]](https://www.benchchem.com/product/b086731#iupac-name-and-cas-number-for-2-chloro-n-phenethylacetamide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com